![molecular formula C17H16Cl3NO2 B2515635 N-[(4-氯苯基)甲基]-4-(2,4-二氯苯氧基)丁酰胺 CAS No. 303091-83-0](/img/structure/B2515635.png)

N-[(4-氯苯基)甲基]-4-(2,4-二氯苯氧基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

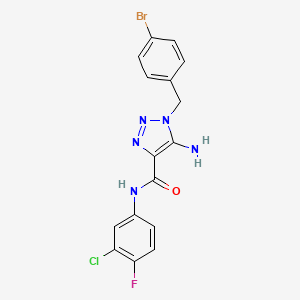

The synthesis of related butanamide derivatives typically involves multi-step reactions starting from various organic acids, which are converted into esters, then hydrazides, and subsequently into the desired butanamide compounds. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves stirring 5-substituted-1,3,4-oxadiazol-2-thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH .

Molecular Structure Analysis

The molecular structure of butanamide derivatives is often elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. X-ray diffraction analysis is also used to determine the crystal structure of these compounds, providing insights into their solid-state arrangements and intermolecular interactions, such as hydrogen bonding .

Chemical Reactions Analysis

Butanamide derivatives can participate in various chemical reactions, including cyclocondensation and reactions with chloroacetyl chloride. These reactions are used to synthesize a wide range of compounds with potential biological activities. For example, N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives are synthesized via cyclocondensation of Schiff bases with triethylamine and chloroacetyl chloride .

Physical and Chemical Properties Analysis

The physical properties of butanamide derivatives, such as melting points, solubility, and acidity, are characterized to understand their behavior in different environments. For example, the pKa values of dihydroxybutanamides in DMSO are lower than those of amides without hydroxyl groups, indicating the role of hydrogen bonds in stabilizing the corresponding anions . The thermal and electrochemical properties of butanamide derivatives and their metal complexes are also studied to understand their stability and reactivity .

科学研究应用

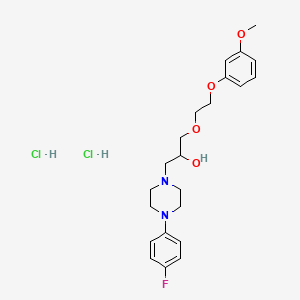

抗过敏活性

一系列新型®(-)-1-[ (4-氯苯基)苯甲基]哌嗪衍生物被设计、合成和测试其体内抗过敏活性 . 大多数这些衍生物对过敏性哮喘和过敏性瘙痒均表现出显着作用 .

过敏症的治疗

哌嗪H1受体拮抗剂,其对H1受体的亲和力高于组胺,常用于临床治疗过敏症 . 在这些药物中,左西替利嗪比经典抗组胺药如苯海拉明具有更强的活性,副作用更少 .

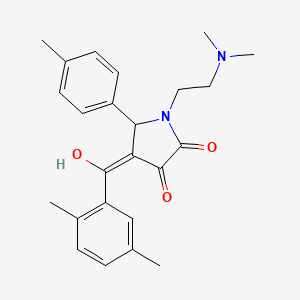

抗炎活性

过敏与随后的炎症有关。 据报道,一些磺胺类药物衍生物显示出良好的抗炎活性 . 因此,磺胺类药物可能与左西替利嗪的药效基团产生协同作用 .

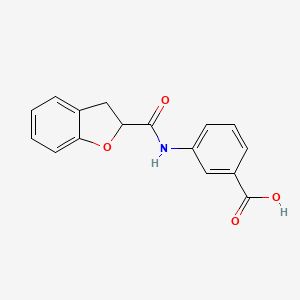

抗增殖活性

合成了一系列2,4-二氯苯氧乙酰胺-查耳酮,并评价了它们对MCF-7、HT-29和A549癌细胞系的抗增殖活性 . 一些化合物对MCF-7和A549细胞系表现出中等至良好的抗增殖活性 .

作用机制

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that n-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

安全和危害

未来方向

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl3NO2/c18-13-5-3-12(4-6-13)11-21-17(22)2-1-9-23-16-8-7-14(19)10-15(16)20/h3-8,10H,1-2,9,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEQUVVUOMSTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2515552.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)